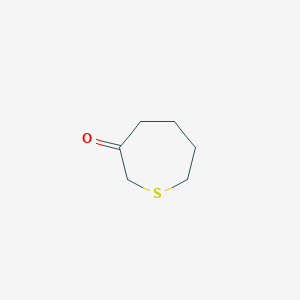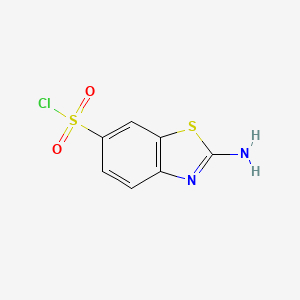
1,2,2-Trichloropropane
概要
説明
1,2,2-Trichloropropane is a chemical compound with the molecular formula C3H5Cl3 . It is not found naturally in the environment . It is a colorless liquid with a sweet but strong smell .
Synthesis Analysis
The degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The relative significance of these depends on various structural and energetic factors .Molecular Structure Analysis
The molecular structure of 1,2,2-Trichloropropane can be represented as C3H5Cl3 . The molecular weight is 147.431 Da .Chemical Reactions Analysis
The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation .Physical And Chemical Properties Analysis
1,2,2-Trichloropropane is a colorless liquid with a sweet but strong smell . The molecular weight is 147.431 Da .科学的研究の応用
Environmental Contaminant and Remediation
1,2,2-TCP is an environmental contaminant that can be found in soil, groundwater, and surface water. It is a synthetic chemical with known and suspected human health effects. Several states in the United States have set maximum contaminant levels (MCLs) for 1,2,2-TCP in drinking water and guidance values for groundwater . Researchers study its behavior, fate, and transport in the environment to develop effective remediation strategies.
Analytical Chemistry
Researchers employ 1,2,2-TCP as a reference compound in analytical chemistry. Its mass spectrum and other spectroscopic data are well-characterized . Scientists use it to calibrate instruments and validate analytical methods.
作用機序
Target of Action
1,2,2-Trichloropropane (TCP) is a halogenated aliphatic compound that primarily targets the groundwater and other environments with relatively anoxic and/or reducing conditions . It is a widespread contaminant that leaches into groundwater, where it persists .
Mode of Action
The characteristic pathway for the degradation of TCP is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .
Biochemical Pathways
The degradation of TCP involves two primary redox reactions: hydrogenolysis (HGL) and reductive β-elimination (BRE). These reactions, together with hydrogenation (HDG) of the alkenes formed by BRE and DHX, should be sufficient to explain all of the products formed from TCP degradation under most groundwater conditions .
Pharmacokinetics
It is known that tcp is slightly soluble in water and soluble in chloroform, ethanol, and diethyl ether . It is stable under normal temperatures and pressures .
Result of Action
TCP has been shown to cause gene mutations in bacteria, yeast, and mammalian cells. It also causes sister chromatid exchange, chromosomal aberrations, micronucleus formation, and morphological transformation in mammalian cells in vitro . TCP was active almost exclusively in the presence of mammalian microsomal metabolic activation or when tested in metabolically competent cells .
Action Environment
TCP in the atmosphere breaks down when exposed to sunlight. It evaporates from surface water and surface soil. It can move from deeper soil into the groundwater where it breaks down slowly . The primary human exposure routes are inhalation of ambient air and ingestion of drinking water .
Safety and Hazards
将来の方向性
1,2,3-Trichloropropane (TCP) is a widespread contaminant that leaches into groundwater, where it persists . This systematic review of studies examines treatment technologies for TCP contamination . The most highly developed technologies are GAC, zerovalent zinc, and bioremediation . Source water chemistry and co-contamination influence TCP treatment efficacy . Studies need standardized TCP removal reporting units normalized to the surface area .
特性
IUPAC Name |
1,2,2-trichloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c1-3(5,6)2-4/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIIXVPKQATIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062890 | |
| Record name | Propane, 1,2,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trichloropropane | |
CAS RN |
3175-23-3 | |
| Record name | 1,2,2-Trichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3175-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,2,2-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003175233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,2-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,2,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2-trichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)
![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)


![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)
![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)